molecular formula C14H14ClNO3 B7465119 N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide

Cat. No. B7465119
M. Wt: 279.72 g/mol
InChI Key: YOIBUUHSIDLJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide, also known as CMF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMF is a furanocarboxamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been found to exhibit promising biological activities that can be harnessed for various research purposes.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever in various animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide for lab experiments is its potential to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. This makes the compound a versatile tool for various research purposes. However, one of the limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide. One potential area of research is the development of new analogs of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide with improved biological activities and reduced toxicity. Another potential area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide. Finally, the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide as a therapeutic agent for various diseases, including cancer, should be further explored.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methoxy-5-methylbenzoyl chloride. This intermediate is then reacted with 3-methylfuran-2-carboxamide in the presence of a base to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-8-4-5-19-13(8)14(17)16-11-6-9(2)10(15)7-12(11)18-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIBUUHSIDLJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide

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